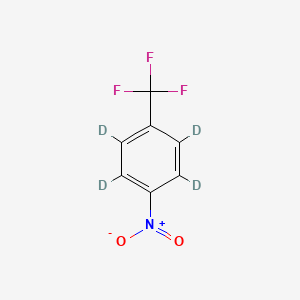

4-Nitro-A,A,A-trifluorotoluene-D4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Nitro-A,A,A-trifluorotoluene-D4, also known as 4-Nitrobenzotrifluoride-D4, is a deuterated derivative of 4-Nitro-A,A,A-trifluorotoluene. This compound is characterized by the presence of a nitro group (-NO2) and three fluorine atoms attached to a benzene ring, with deuterium atoms replacing the hydrogen atoms in the methyl group. The molecular formula of this compound is C7D4F3NO2, and it is commonly used in various scientific research applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-A,A,A-trifluorotoluene-D4 typically involves the nitration of A,A,A-trifluorotoluene-D4. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) under controlled temperature conditions. The reaction proceeds as follows:

C7D4F3+HNO3+H2SO4→C7D4F3NO2+H2O

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitro-A,A,A-trifluorotoluene-D4 undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), and ethanol as a solvent.

Substitution: Sodium methoxide (NaOCH3) in methanol, or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products Formed

Reduction: 4-Amino-A,A,A-trifluorotoluene-D4.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-Nitro-A,A,A-trifluorotoluene-D4 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a precursor in the synthesis of various fluorinated organic compounds.

Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mécanisme D'action

The mechanism of action of 4-Nitro-A,A,A-trifluorotoluene-D4 involves its interaction with molecular targets through its nitro and trifluoromethyl groups. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, making the compound useful in studies related to enzyme inhibition and receptor binding .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrobenzotrifluoride: Similar structure but without deuterium atoms.

3-Nitrobenzotrifluoride: Nitro group positioned at the meta position.

2-Nitrobenzotrifluoride: Nitro group positioned at the ortho position.

Uniqueness

4-Nitro-A,A,A-trifluorotoluene-D4 is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and kinetic isotope effects. The deuterium atoms also make the compound useful in nuclear magnetic resonance (NMR) spectroscopy studies, as they can help in the elucidation of molecular structures and dynamics .

Activité Biologique

4-Nitro-A,A,A-trifluorotoluene-D4 is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Understanding its biological activity is crucial for evaluating its potential applications and risks. This article reviews the existing literature on the biological effects of this compound, focusing on its toxicity, metabolic pathways, and implications for human health.

This compound is a derivative of trifluorotoluene, characterized by the presence of a nitro group. Its molecular structure contributes to its unique chemical behavior, influencing its interaction with biological systems.

- Molecular Formula : C₇H₄F₃N₁O₂

- Molecular Weight : Approximately 195.1 g/mol

- CAS Number : Not widely referenced but related to trifluorotoluene derivatives.

Toxicity Studies

Toxicological evaluations have indicated that trifluorotoluene derivatives can exhibit significant toxicity in various biological models. A study involving whole-body inhalation exposure to p-chloro-α,α,α-trifluorotoluene (a related compound) revealed several adverse effects:

- Survival Rates : Male rats exposed to high concentrations (1,000 ppm) showed significantly reduced survival rates compared to controls.

- Body Weight Changes : Males at 1,000 ppm experienced a decrease in body weight of approximately 10% initially, stabilizing thereafter.

- Histopathological Findings : Increased incidences of C-cell adenoma in the thyroid gland and hepatocyte hypertrophy were observed in high-exposure groups .

Metabolic Pathways

The metabolism of this compound involves biotransformation processes that may lead to the formation of reactive metabolites. These metabolites can interact with cellular macromolecules, potentially leading to cytotoxic effects. Research on similar compounds suggests that oxidative stress may play a role in their biological activity.

Case Study 1: Hepatotoxicity in Rodent Models

In a two-year study involving rodents exposed to p-chloro-α,α,α-trifluorotoluene:

- Findings : Increased incidences of liver tumors (hepatocellular carcinoma) were documented in both male and female mice.

- Mechanism : The study suggests that chronic exposure leads to liver damage and subsequent tumorigenesis due to sustained hepatocyte injury and regeneration .

Case Study 2: In Vitro Studies on Cellular Models

In vitro studies conducted on human liver cell lines exposed to trifluorotoluene derivatives indicated:

- Cell Viability : Significant reduction in cell viability was noted at higher concentrations (≥100 µM).

- Mechanisms of Action : Apoptotic pathways were activated, as evidenced by increased caspase activity and DNA fragmentation assays .

Data Table

| Study Type | Organism | Exposure Method | Key Findings |

|---|---|---|---|

| Toxicology Study | Rats | Inhalation | Reduced survival at high doses; liver hypertrophy |

| Carcinogenicity Study | Mice | Inhalation | Increased liver tumors; evidence of carcinogenicity |

| In Vitro Cytotoxicity | Human Liver Cells | Cell Culture | Reduced viability; activation of apoptotic pathways |

Propriétés

IUPAC Name |

1,2,4,5-tetradeuterio-3-nitro-6-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-3-6(4-2-5)11(12)13/h1-4H/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYLCLMYQDFGKO-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])[N+](=O)[O-])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.